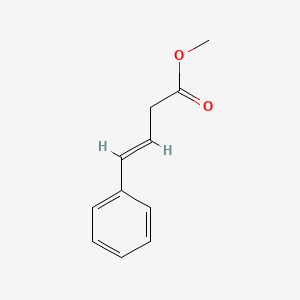
methyl (E)-4-phenylbut-3-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl (E)-4-phenylbut-3-enoate is an organic compound with the molecular formula C11H12O2. It is a methyl ester derivative of 4-phenylbut-3-enoic acid and is characterized by the presence of a phenyl group attached to a butenoate moiety. This compound is often used as a building block in organic synthesis due to its versatile reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
methyl (E)-4-phenylbut-3-enoate can be synthesized through various methods. One common approach involves the esterification of 4-phenylbut-3-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
methyl (E)-4-phenylbut-3-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: 4-phenylbut-3-enoic acid or 4-phenylbutan-2-one.
Reduction: 4-phenylbut-3-en-1-ol.
Substitution: Brominated or nitrated derivatives of the phenyl group.
Aplicaciones Científicas De Investigación
methyl (E)-4-phenylbut-3-enoate has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mecanismo De Acción
The mechanism of action of methyl (E)-4-phenylbut-3-enoate involves its interaction with various molecular targets and pathways. In enzymatic reactions, the ester group can be hydrolyzed to release the corresponding acid, which may then participate in further biochemical processes. The phenyl group can engage in π-π interactions with aromatic amino acids in proteins, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
methyl (E)-4-phenylbut-3-enoate can be compared with other similar compounds, such as:
Methyl trans-styryl acetate: Similar in structure but with different reactivity due to the presence of an acetate group.
Ethyl 3-benzoylacrylate: Contains an ethyl ester and a benzoyl group, leading to distinct chemical properties.
4-Phenyl-3-buten-2-one: Lacks the ester group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its combination of a phenyl group and a butenoate moiety, which imparts specific reactivity and versatility in organic synthesis.
Propiedades
Número CAS |
34541-74-7 |
|---|---|
Fórmula molecular |
C11H12O2 |
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
methyl (E)-4-phenylbut-3-enoate |
InChI |
InChI=1S/C11H12O2/c1-13-11(12)9-5-8-10-6-3-2-4-7-10/h2-8H,9H2,1H3/b8-5+ |
Clave InChI |
VOEDRUGFNJEWGQ-VMPITWQZSA-N |
SMILES |
COC(=O)CC=CC1=CC=CC=C1 |
SMILES isomérico |
COC(=O)C/C=C/C1=CC=CC=C1 |
SMILES canónico |
COC(=O)CC=CC1=CC=CC=C1 |
Pictogramas |
Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


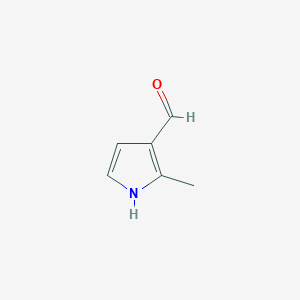
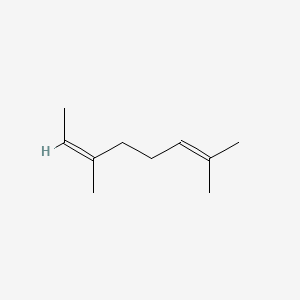
![(-)-Menthyl (R)-1-[(R)-alpha-methylbenzyl]aziridine-2-carboxylate](/img/structure/B1623786.png)
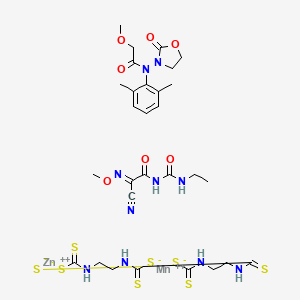
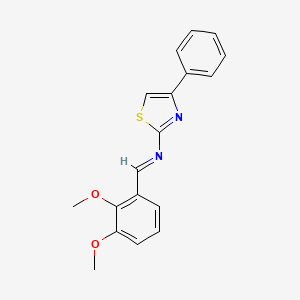
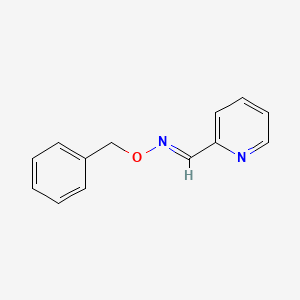
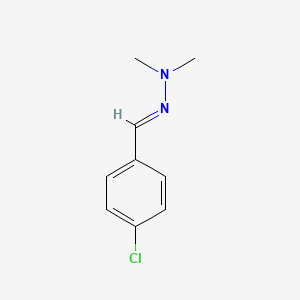
![4,4'-[(8,16-Dihydro-8,16-dioxodibenzo[a,j]perylene-2,10-diyl)dioxy]dibutyric acid](/img/structure/B1623795.png)

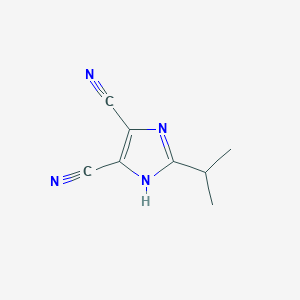

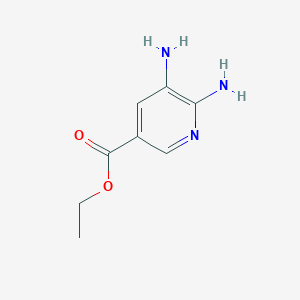
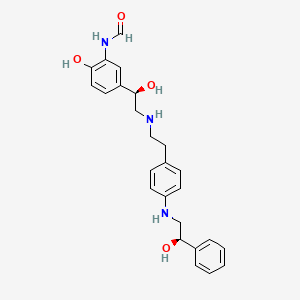
![N-(2,2-Difluoroethyl)-4-(6-fluoro-3-oxo-1H-pyrazolo[4,3-c]cinnolin-2(3H)-yl)benzamide](/img/structure/B1623805.png)
